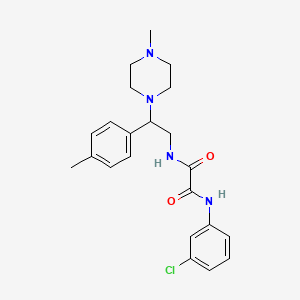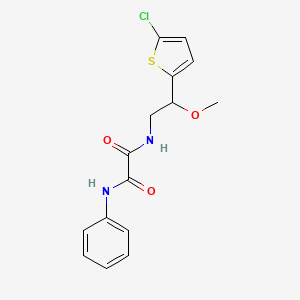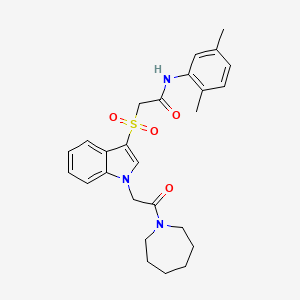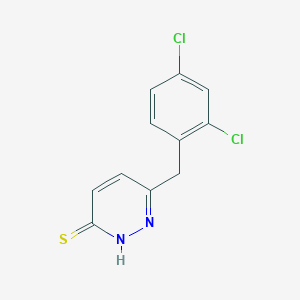
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as Compound A, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in preclinical studies as a potential treatment for various diseases.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Zinc Detection
Research into the fluorescence characteristics of various fluorophores, including those structurally related to 2-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, has shown their importance in detecting zinc(II) ions. For instance, studies on fluorophores that fluoresce upon binding with Zn²⁺ ions provide insights into the factors affecting their fluorescence. This has implications for understanding intracellular zinc signaling and detection, with certain fluorophores being more fluorescent upon binding to zinc, offering potential for high specificity in zinc detection in biological systems (Kimber et al., 2001).
Cyclooxygenase-2 Inhibition
Another area of research involves the synthesis and evaluation of derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Compounds structurally related to this compound have been shown to selectively inhibit COX-2. The introduction of a fluorine atom has been found to preserve COX-2 potency and increase COX-1/COX-2 selectivity. This research has led to the identification of potent, selective, and orally active COX-2 inhibitors, which are important for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antimicrobial Activities
Research into the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to this compound, has explored their potential as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high affinity for the enzyme in vitro, and their ability to block the enzyme's activity in animal models suggests potential for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Chemical Structure and Biological Activities
The structural analysis and synthesis of compounds related to this compound have led to the identification of molecules with significant biological activities. Studies focusing on the synthesis of eperezolid-like molecules and their evaluation for antimicrobial activities highlight the potential of these compounds in treating infections caused by Mycobacterium smegmatis, showcasing the relevance of structural modifications in enhancing antimicrobial properties (Yolal et al., 2012).
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S2/c1-20-7-9-21(10-8-20)16(14-6-11-24-13-14)12-19-25(22,23)17-5-3-2-4-15(17)18/h2-6,11,13,16,19H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHNIODIHWWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)
![4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one](/img/structure/B2441713.png)
![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441714.png)
![Methyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylidenebutanoate](/img/structure/B2441717.png)
![N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2441718.png)



![Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate](/img/structure/B2441725.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441729.png)
